molecular formula C20H16OS B138115 4-(4-Methylphenylthio)benzophenone CAS No. 83846-85-9

4-(4-Methylphenylthio)benzophenone

Cat. No.: B138115
CAS No.: 83846-85-9
M. Wt: 304.4 g/mol
InChI Key: DBHQYYNDKZDVTN-UHFFFAOYSA-N
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Description

4-(4-Methylphenylthio)benzophenone is a chemical compound known for its role as a photoinitiator in various industrial applications. It is a derivative of benzophenone, which is widely used in the production of UV filters and UV-ink photoinitiators. The compound’s unique structure, featuring a methylphenylthio group, contributes to its distinct chemical properties and applications .

Mechanism of Action

Target of Action

The primary target of 4-(4-Methylphenylthio)benzophenone is the photo-initiating process in UV-curing applications . The compound is used as a photoinitiator, which plays a crucial role in the photo-curing and photopolymerization processes .

Mode of Action

The compound’s mode of action is primarily through its interaction with UV light. It absorbs UV light and initiates a photochemical reaction . The photoinitiating properties of benzophenones are mainly attributed to the extent of π-conjugation and the amount of delocalization in the molecule . By understanding the interplay of conjugation, delocalization, and substituent effects, the photo-initiating properties of benzophenone derivatives can be fine-tuned for specific applications .

Biochemical Pathways

The compound affects the biochemical pathway of UV-curing and photopolymerization . Upon absorption of UV light, it undergoes a photochemical reaction that leads to the initiation of the polymerization process . This process is crucial in applications such as coatings, varnishes, adhesives, printing inks, and electronics .

Pharmacokinetics

This characteristic is important for its function as a photoinitiator, as it needs to be well-distributed in the medium (e.g., a coating or ink) where the UV-curing process takes place .

Result of Action

The result of the compound’s action is the initiation of a polymerization process upon exposure to UV light . This leads to the curing of materials such as coatings, varnishes, and inks . The compound’s action thus contributes to the formation of products with desirable properties such as high productivity, low energy consumption, and low solvent emissions .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as light and temperature. Its photoinitiating properties require the presence of UV light . Moreover, the compound has a melting point of 73-87°C and a boiling point of 477.77°C , indicating that it can remain stable under a wide range of temperatures. It should be stored in a dark place to prevent unnecessary photochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenylthio)benzophenone typically involves the reaction of 4-methylthiophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-methylthiophenol attacks the carbonyl carbon of benzoyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in batch reactors under controlled temperature and pressure conditions to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenylthio)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methylphenylthio)benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the production of high-performance polymers.

    Biology: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation.

    Medicine: Explored for its potential as a photosensitizer in medical treatments.

    Industry: Utilized in the manufacturing of UV-curable coatings, inks, and adhesives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylphenylthio)benzophenone is unique due to the presence of the methylphenylthio group, which enhances its photoinitiating properties by increasing the degree of conjugation and delocalization within the molecule. This structural feature allows for tailored light absorption and improved efficiency in photochemical applications .

Properties

IUPAC Name

[4-(4-methylphenyl)sulfanylphenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16OS/c1-15-7-11-18(12-8-15)22-19-13-9-17(10-14-19)20(21)16-5-3-2-4-6-16/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHQYYNDKZDVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10888614
Record name Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83846-85-9
Record name 4-Benzoyl-4′-methyldiphenyl sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83846-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-((4-methylphenyl)thio)phenyl)phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10888614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methylphenylthio)benzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.673
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was 4-(4-Methylphenylthio)benzophenone detected in food?

A1: Research suggests that the presence of this compound in food is likely due to migration from printed paper/board packaging. A UK survey analyzed 350 foodstuffs packaged in printed paper/board and detected this compound in some samples. Analysis of the corresponding packaging materials confirmed the presence of this compound in most cases, supporting the migration hypothesis. []

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